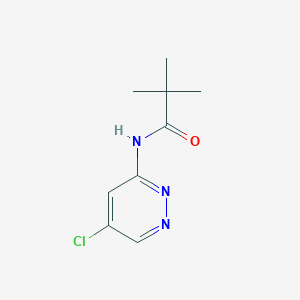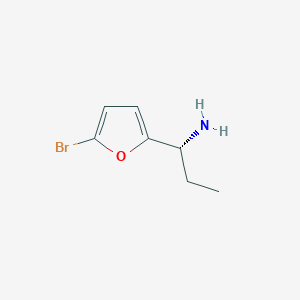![molecular formula C11H14N4O B15224444 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is a heterocyclic compound that contains both an imidazo[1,2-b]pyridazine core and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylimidazo[1,2-a]pyridine, halogenation followed by nucleophilic substitution can introduce the morpholine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as transforming growth factor-β activated kinase (TAK1), by binding to the hinge region of the enzyme . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but may have different substituents, leading to varied biological activities.
Morpholine-containing compounds: Compounds with a morpholine ring are known for their enhanced water solubility and metabolic stability.
Uniqueness
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is unique due to the combination of the imidazo[1,2-b]pyridazine core and the morpholine ring, which imparts specific biological activities and chemical properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
4-(2-methylimidazo[1,2-b]pyridazin-8-yl)morpholine |
InChI |
InChI=1S/C11H14N4O/c1-9-8-15-11(13-9)10(2-3-12-15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
NZJBVRBXRJOPHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=N1)C(=CC=N2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


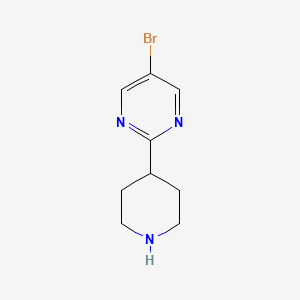
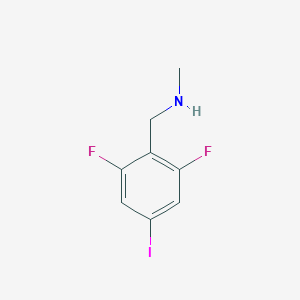
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

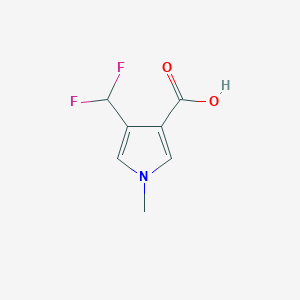

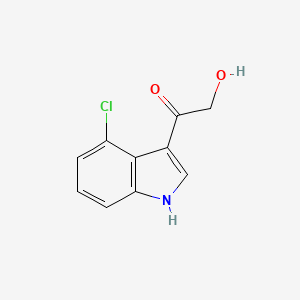
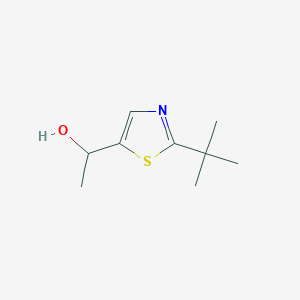
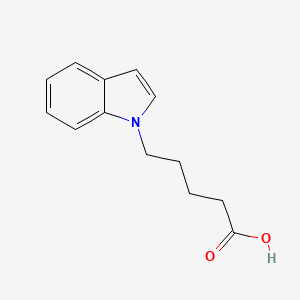

![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)

